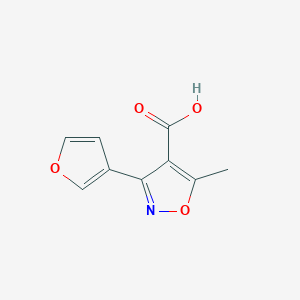

3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid

Description

3-(3-Furyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 3-furyl moiety at position 3. The isoxazole scaffold is known for its metabolic stability and bioactivity, making it a common pharmacophore in drug discovery . The 3-furyl substituent introduces an oxygen-containing heteroaromatic ring, which may enhance solubility and influence electronic interactions compared to purely aromatic or halogenated analogs.

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

3-(furan-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c1-5-7(9(11)12)8(10-14-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12) |

InChI Key |

QRJIHHZWQWIBHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=COC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro derivatives can yield isoxazole-4-carbaldehydes . Another method involves the preparation of furfuryl aryl(alkyl) ketones, which can be synthesized through acid-catalyzed cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction parameters, can be applied to scale up the production of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid.

Chemical Reactions Analysis

Types of Reactions

3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Selective reduction of functional groups can be achieved using catalysts such as 5% Pd/C.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate for esterification, piperidinium acetate as a catalyst, and 5% Pd/C for catalytic hydrogenation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification reactions can yield ester derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and molecular interactions.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at position 3 of the isoxazole ring critically impacts physicochemical and biological properties. Key comparisons include:

Physical Properties

- Solubility : The 3-furyl group’s polarity may improve aqueous solubility compared to chlorophenyl analogs (e.g., 3-(2-chloro-6-fluorophenyl) derivative has low water solubility ).

- Melting points : Halogenated derivatives (e.g., 2,6-dichlorophenyl, mp 221–222°C ) exhibit higher melting points than heteroaryl analogs due to crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.